N'-(2,2,2-trifluoroethyl)acetohydrazide
Overview
Description
N’-(2,2,2-Trifluoroethyl)acetohydrazide is a chemical compound with the molecular formula C₄H₇F₃N₂O and a molecular weight of 156.11 g/mol . It is characterized by the presence of a trifluoroethyl group attached to an acetohydrazide moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of N’-(2,2,2-trifluoroethyl)acetohydrazide typically involves the reaction of 2,2,2-trifluoroethylhydrazine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for research purposes .
Chemical Reactions Analysis
N’-(2,2,2-Trifluoroethyl)acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-(2,2,2-Trifluoroethyl)acetohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2,2,2-trifluoroethyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroethyl group enhances the compound’s ability to form stable interactions with these targets, potentially inhibiting their activity or altering their function . This property makes it a valuable tool in the study of biochemical pathways and the development of new therapeutic agents .
Comparison with Similar Compounds
N’-(2,2,2-Trifluoroethyl)acetohydrazide can be compared to other fluorinated hydrazides and acetohydrazides, such as:
2,2,2-Trifluoroethylhydrazine: This compound is a precursor in the synthesis of N’-(2,2,2-trifluoroethyl)acetohydrazide and shares similar chemical properties.
Acetohydrazide: While lacking the trifluoroethyl group, acetohydrazide is structurally similar and undergoes comparable chemical reactions.
Fluorinated Pyridazines: These compounds also contain fluorine atoms and are used in similar research applications, particularly in the development of pharmaceuticals.
The unique presence of the trifluoroethyl group in N’-(2,2,2-trifluoroethyl)acetohydrazide imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
N'-(2,2,2-trifluoroethyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O/c1-3(10)9-8-2-4(5,6)7/h8H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXRQSUHMGEPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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